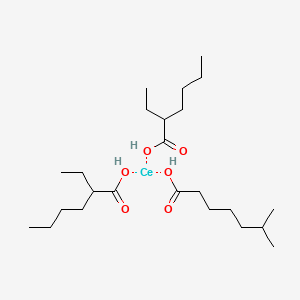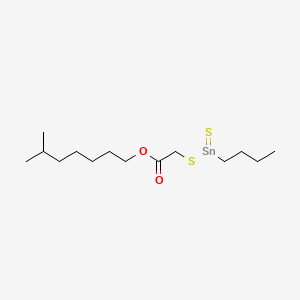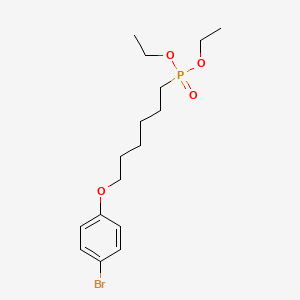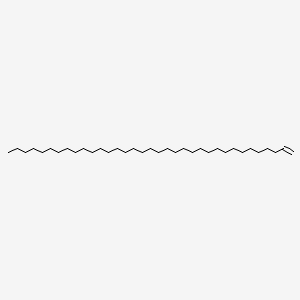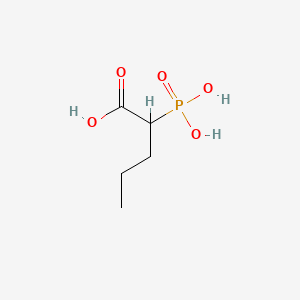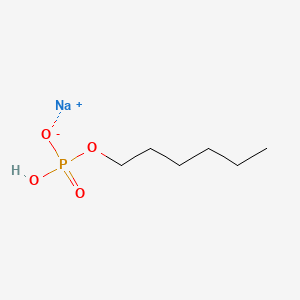
Phosphoric acid, hexyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoric acid, hexyl ester, sodium salt, also known as sodium hexyl hydrogen phosphate, is an organic compound with the molecular formula C6H14NaO4P. This compound is a type of phosphate ester, which are derivatives of phosphoric acid where one or more of the hydrogen atoms are replaced by organic groups. Phosphate esters are significant in various biochemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, hexyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with hexanol in the presence of a catalyst. The reaction typically involves heating phosphoric acid and hexanol with a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The resulting hexyl phosphate is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where phosphoric acid and hexanol are continuously fed into the system. The reaction is catalyzed by sulfuric acid, and the product is subsequently neutralized with sodium hydroxide. The final product is purified through distillation or crystallization processes to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, hexyl ester, sodium salt undergoes several types of chemical reactions, including:
Hydrolysis: This compound can undergo hydrolysis in the presence of water, breaking down into phosphoric acid and hexanol.
Substitution Reactions: The ester group in this compound can participate in nucleophilic substitution reactions, where the hexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as amines or alcohols under mild heating conditions.
Major Products
Scientific Research Applications
Phosphoric acid, hexyl ester, sodium salt has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phosphoric acid, hexyl ester, sodium salt involves its ability to interact with various molecular targets through its phosphate ester group. In biochemical systems, it can participate in phosphorylation reactions, transferring its phosphate group to other molecules, which is crucial in energy transfer and signal transduction pathways . The hexyl group provides hydrophobic properties, making it useful in surfactant applications .
Comparison with Similar Compounds
Phosphoric acid, hexyl ester, sodium salt can be compared with other phosphate esters such as:
Phosphoric acid, butyl ester, sodium salt: Similar in structure but with a shorter alkyl chain, leading to different solubility and surfactant properties.
Phosphoric acid, octyl ester, sodium salt: Has a longer alkyl chain, providing greater hydrophobicity and different applications in emulsification.
Phosphoric acid, ethyl ester, sodium salt: With an even shorter alkyl chain, it is used in different biochemical and industrial contexts.
The uniqueness of this compound lies in its balanced hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
CAS No. |
85480-29-1 |
|---|---|
Molecular Formula |
C6H14NaO4P |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
sodium;hexyl hydrogen phosphate |
InChI |
InChI=1S/C6H15O4P.Na/c1-2-3-4-5-6-10-11(7,8)9;/h2-6H2,1H3,(H2,7,8,9);/q;+1/p-1 |
InChI Key |
QDZFJQPFGZWVHR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


